

Application Notes and Protocols for ChX710 Treatment in Enhancing Cytosolic DNA Sensing

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ChX710 is a novel small molecule belonging to the 1H-benzimidazole-4-carboxamide series that has been identified as a potent modulator of the innate immune response. Specifically, **ChX710** primes the type I interferon (IFN) response to cytosolic DNA.[1] Unlike direct STING agonists, **ChX710** does not independently trigger IFN-β secretion but rather enhances the cellular response to subsequent cytosolic DNA stimulation.[1] This priming effect results in a synergistic increase in IFN-β production and the expression of interferon-stimulated genes (ISGs).[1] Mechanistically, the action of **ChX710** is dependent on the adaptor protein MAVS and the transcription factor IRF1, while being independent of IRF3 for the induction of the Interferon-Stimulated Response Element (ISRE).[1] This unique mode of action makes **ChX710** a valuable tool for studying the regulation of cytosolic DNA sensing pathways and a potential candidate for therapeutic strategies aimed at boosting anti-viral and anti-tumor immunity.

Data Presentation

The following tables summarize the quantitative data on the effects of **ChX710** on key markers of the cytosolic DNA sensing pathway.

Table 1: Dose-Dependent Induction of ISRE-Luciferase Activity by ChX710



ChX710 Concentration (μM)	ISRE-Luciferase Induction (Fold Change)	
1.56	2.5	
3.12	5.1	
6.25	11.2	
12.5	20.8	
25	18.5	

Data is represented as the fold change in luciferase activity in HEK-293 ISRE-luciferase reporter cells treated with **ChX710** for 24 hours relative to DMSO-treated control cells. Data is derived from Khiar S, et al. Scientific Reports. 2017;7(1):2561.

Table 2: Synergistic Effect of ChX710 and Cytosolic DNA on IFN-β Secretion

Treatment	IFN-β Secretion (pg/mL)
Mock	< 15
Plasmid DNA (1 μg/mL)	80
ChX710 (12.5 μM)	< 15
ChX710 (12.5 μM) + Plasmid DNA (1 μg/mL)	650

Data represents the concentration of IFN- β in the supernatant of HEK-293T cells 24 hours post-treatment. Cells were primed with **ChX710** for 6 hours before transfection with plasmid DNA.

Table 3: ChX710-Mediated Induction of Interferon-Stimulated Genes (ISGs)



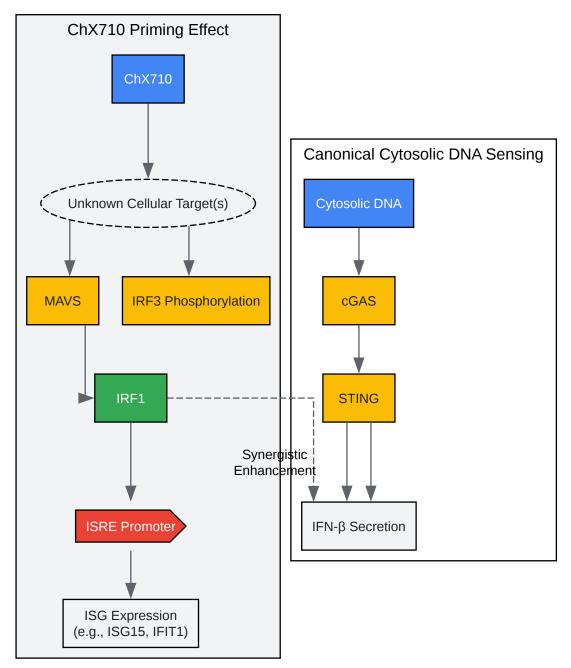
Gene	Treatment	Fold Change in mRNA Expression
ISG15	ChX710 (12.5 μM)	8.5
ChX710 (25 μM)	15.2	
IFIT1	ChX710 (12.5 μM)	6.3
ChX710 (25 μM)	12.1	

Data represents the fold change in mRNA levels in HEK-293T cells treated with **ChX710** for 24 hours, as determined by RT-qPCR, relative to DMSO-treated cells.

Signaling Pathway and Experimental Workflow Diagrams



ChX710 Signaling Pathway for ISRE Induction





Experimental Workflow for Assessing ChX710 Activity 1. Cell Preparation Seed HEK-293T or ISRE-luciferase reporter cells 4. Synergy Experiment Prime cells with ChX710 (6 hours) 2. ChX710 Treatment Treat cells with varying Transfect with plasmid DNA concentrations of ChX710 Incubate for 24 hours Incubate for 24 hours IFN-β mRNA 3. Downstream Analysis RT-qPCR for **ISRE** Luciferase Western Blot for **ELISA** Reporter Assay ISG Expression

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References

p-IRF3



- 1. Identification of a small molecule that primes the type I interferon response to cytosolic DNA PubMed [pubmed.ncbi.nlm.nih.gov]
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